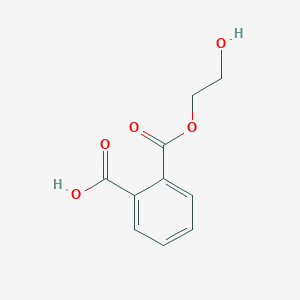

2-((2-Hydroxyethoxy)carbonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-hydroxyethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTINFTOOVNKGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938866 | |

| Record name | 2-[(2-Hydroxyethoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17689-42-8 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17689-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Hydroxyethoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-((2-Hydroxyethoxy)carbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid, a valuable bifunctional molecule. The primary synthesis pathway, involving the reaction of phthalic anhydride with ethylene glycol, is discussed in detail. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol for its synthesis and purification, and includes expected characterization data to serve as a benchmark for successful synthesis. The guide is intended to equip researchers and professionals in organic synthesis and drug development with the necessary knowledge to produce and validate this important chemical intermediate.

Introduction

This compound, also known as 2-hydroxyethyl hydrogen phthalate, is an organic compound featuring both a carboxylic acid and a primary alcohol functional group, linked by an ester to a central benzene ring in an ortho substitution pattern. This unique arrangement of functional groups imparts a combination of hydrophilicity and reactivity that makes it a versatile building block in several areas of chemical synthesis. Its applications span from being a monomer in the creation of specialized polyesters and polyurethanes to a linker molecule in the development of bioconjugates and drug delivery systems.

The controlled and selective synthesis of this monoester is crucial, as the reaction of the difunctional starting materials, phthalic anhydride and ethylene glycol, can readily lead to the formation of a diester or polyester byproducts. This guide focuses on a practical and reproducible pathway to selectively synthesize the desired monoester and purify it to a high degree.

The Synthetic Pathway: An Overview

The most direct and common route for the synthesis of this compound is the ring-opening esterification of phthalic anhydride with ethylene glycol. This reaction is typically performed by heating the two reactants, often without the need for a strong acid catalyst, which can promote further esterification to the diester and subsequent polymerization.

The overall reaction is as follows:

Caption: Overview of the synthesis of this compound.

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The initial and rate-determining step is the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on one of the carbonyl carbons of the phthalic anhydride ring. This attack leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. This intermediate then collapses to form the monoester product, which contains a free carboxylic acid group and a free hydroxyl group.

Caption: Simplified reaction mechanism for the formation of the monoester.

To favor the formation of the monoester over the diester and polyester, the reaction is typically carried out using a near-equimolar ratio of the reactants or a slight excess of phthalic anhydride, and the reaction time and temperature are carefully controlled. Prolonged reaction times or the use of a strong esterification catalyst would promote the reaction of the remaining hydroxyl group on the monoester with another molecule of phthalic anhydride or the esterification of the newly formed carboxylic acid with another molecule of ethylene glycol.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

4.1. Materials and Equipment

| Material/Equipment | Specifications |

| Phthalic anhydride | Reagent grade, ≥99% |

| Ethylene glycol | Anhydrous, ≥99.8% |

| Ethyl acetate | Reagent grade |

| Hexane | Reagent grade |

| Round-bottom flask | 250 mL |

| Reflux condenser | |

| Heating mantle | with magnetic stirring capability |

| Magnetic stir bar | |

| Beakers and Erlenmeyer flasks | Various sizes |

| Buchner funnel and filter flask | |

| Rotary evaporator | |

| Melting point apparatus | |

| Analytical balance |

4.2. Synthesis Procedure

-

Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (14.8 g, 0.1 mol).

-

Addition of Ethylene Glycol: Add ethylene glycol (6.2 g, 0.1 mol) to the flask.

-

Reaction Setup: Attach a reflux condenser to the flask and place the apparatus in a heating mantle on a magnetic stirrer.

-

Reaction Conditions: Heat the mixture with stirring to 110-120 °C. The solid phthalic anhydride will melt and react with the ethylene glycol to form a homogeneous solution. Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature. The product should solidify or become a viscous oil upon cooling.

4.3. Work-up and Purification

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Recrystallization: Slowly add hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

-

Drying: Dry the purified product in a vacuum oven at a temperature below its melting point to obtain the final this compound.

Caption: Workflow for the purification of the target compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

5.1. Physicochemical Properties

| Property | Expected Value |

| Chemical Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 115.3 °C[1] |

| Solubility | Soluble in polar organic solvents like ethyl acetate and alcohols. |

5.2. Spectroscopic Data (Expected)

The following are the expected spectroscopic data for the purified product.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A broad singlet corresponding to the carboxylic acid proton (COOH) in the downfield region (~10-12 ppm).

-

Multiplets for the four aromatic protons in the range of ~7.5-8.0 ppm.

-

A triplet corresponding to the two protons of the methylene group adjacent to the ester oxygen (-COOCH₂-) at ~4.4 ppm.

-

A triplet corresponding to the two protons of the methylene group adjacent to the hydroxyl group (-CH₂OH) at ~3.8 ppm.

-

A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A peak for the carboxylic acid carbonyl carbon at ~170 ppm.

-

A peak for the ester carbonyl carbon at ~167 ppm.

-

Signals for the aromatic carbons in the region of ~128-134 ppm.

-

A signal for the methylene carbon adjacent to the ester oxygen (-COOCH₂-) at ~65 ppm.

-

A signal for the methylene carbon adjacent to the hydroxyl group (-CH₂OH) at ~60 ppm.

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

A broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp, strong absorption band for the C=O stretch of the ester at ~1720 cm⁻¹.

-

A strong absorption band for the C=O stretch of the carboxylic acid, often overlapping with the ester carbonyl, around 1690 cm⁻¹.

-

C-O stretching bands in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

-

Potential Side Reactions and Troubleshooting

The primary side reactions in this synthesis are the formation of the diester, bis(2-hydroxyethyl) phthalate, and the polyester.

Caption: Competing side reactions in the synthesis.

Troubleshooting:

-

Low Yield: This could be due to incomplete reaction or loss of product during purification. Ensure the reaction goes to completion by monitoring with TLC. During recrystallization, avoid using an excessive amount of solvent.

-

Formation of Polymer: If the product is a sticky, non-crystalline solid, it is likely that significant polymerization has occurred. This can be minimized by reducing the reaction time and temperature and avoiding the use of a strong acid catalyst.

-

Presence of Diester: The formation of the diester can be reduced by using a 1:1 molar ratio of reactants or a slight excess of phthalic anhydride. Careful purification by recrystallization is key to removing this byproduct.

Safety Considerations

-

Phthalic anhydride is a skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethylene glycol is toxic if ingested. Avoid contact with skin and eyes.

-

Ethyl acetate and hexane are flammable solvents. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound via the reaction of phthalic anhydride and ethylene glycol is a straightforward yet nuanced procedure. The key to obtaining a high yield of the desired monoester lies in the careful control of reaction conditions to mitigate the formation of byproducts. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers to successfully synthesize and validate this versatile chemical compound for their specific applications.

References

- Google Patents. Ethylene glycol phthalate. US1946202A.

-

LookChem. Cas 17689-42-8, 2-hydroxyethyl hydrogen phthalate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethyl Hydrogen Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl hydrogen phthalate, also known as mono(2-hydroxyethyl) phthalate, is a monoester of phthalic acid and ethylene glycol. With the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol , this compound serves as a significant intermediate in various industrial applications, including the production of plasticizers and as a precursor in the synthesis of dyes and pharmaceuticals.[1] In the context of drug development, its properties are of particular interest for its potential role as a plasticizer in pharmaceutical formulations, such as enteric coatings for solid oral dosage forms, and as a component in drug delivery systems.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-hydroxyethyl hydrogen phthalate, offering field-proven insights and detailed experimental protocols to support researchers and drug development professionals in their work with this versatile compound.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and drug development. These properties govern its behavior in various environments and are critical for formulation design, analytical method development, and stability assessment.

| Property | Value | Source(s) |

| CAS Number | 17689-42-8 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.1834 g/mol | [1] |

| Appearance | Colorless solid | [1] |

| Melting Point | 115.3 °C | [1] |

| Boiling Point | 428.3 °C at 760 mmHg | [1] |

| Density | 1.365 g/cm³ | [1] |

| Flash Point | 173.8 °C | [1] |

| Refractive Index | 1.578 | [1] |

| LogP | 0.53390 | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Acidity (pKa)

The presence of the carboxylic acid group dictates that its solubility and interaction with other molecules will be pH-dependent. In the acidic environment of the stomach (pH 1-3), the carboxylic acid will be predominantly in its protonated, less soluble form. Conversely, in the near-neutral to slightly alkaline environment of the small intestine (pH 6-7.4), it will be deprotonated to the more soluble carboxylate form. This pH-dependent solubility is a key principle behind the use of phthalate-based polymers in enteric coatings.

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of 2-hydroxyethyl hydrogen phthalate.

Infrared (IR) Spectroscopy

While a specific experimental spectrum for 2-hydroxyethyl hydrogen phthalate is not provided in the search results, the expected characteristic absorption bands can be inferred from its structure and data from similar compounds like 2-hydroxyethyl acrylate (HEA).[2] Key expected peaks include:

-

O-H stretch (alcohol and carboxylic acid): A broad band in the region of 3400-2500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C=O stretch (ester and carboxylic acid): Strong absorptions in the region of 1730-1680 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O stretch (ester and alcohol): Absorptions in the 1300-1000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is available for 2-hydroxyethyl hydrogen phthalate, though experimental spectra are not explicitly provided in the search results.[5] Based on the structure and data for analogous compounds like monoethyl phthalate, the following chemical shifts (in ppm) can be anticipated:[6]

¹H NMR:

-

Aromatic protons: Multiplets in the range of 7.5-8.0 ppm.

-

-OCH₂CH₂O- protons: Two triplets, one around 4.4 ppm (adjacent to the ester) and one around 3.9 ppm (adjacent to the hydroxyl group).

-

-OH proton: A broad singlet, the position of which is dependent on concentration and solvent.

-

-COOH proton: A broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR:

-

Carbonyl carbons (ester and carboxylic acid): Resonances in the range of 165-175 ppm.

-

Aromatic carbons: Peaks between 128-135 ppm.

-

-OCH₂CH₂O- carbons: Resonances in the range of 60-70 ppm.

Mass Spectrometry (MS)

The mass spectrum of 2-hydroxyethyl hydrogen phthalate under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 210. The fragmentation pattern of phthalate monoesters is complex but often involves characteristic losses. Key fragmentation pathways for phthalate metabolites include the formation of a deprotonated benzoate ion at m/z 121 and a deprotonated o-phthalic anhydride ion at m/z 147.[7] The fragmentation of the hydroxyethyl side chain would also contribute to the overall spectrum.

Solubility Profile

2-Hydroxyethyl hydrogen phthalate is described as being soluble in water and organic solvents.[1] For pharmaceutical applications, quantitative solubility data in relevant solvents is crucial for formulation development. While specific g/L values for 2-hydroxyethyl hydrogen phthalate are not provided in the search results, the solubility of the related compound bis(2-hydroxyethyl) terephthalate in water is reported as 0.593 g/L.[8] Given the presence of both a hydroxyl and a carboxylic acid group, 2-hydroxyethyl hydrogen phthalate is expected to exhibit good solubility in polar protic solvents such as water, ethanol, and propylene glycol, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO). Its solubility in aqueous media will be significantly influenced by pH, increasing as the carboxylic acid group deprotonates at higher pH.

Stability and Degradation

The stability of 2-hydroxyethyl hydrogen phthalate is a critical consideration for its storage and use in pharmaceutical formulations. The primary degradation pathway of concern is the hydrolysis of the ester linkage.

Hydrolytic Stability

Ester hydrolysis is catalyzed by both acid and base. Under acidic conditions, the reaction is reversible, while under basic conditions, the deprotonation of the resulting carboxylic acid drives the reaction to completion. The rate of hydrolysis is dependent on pH and temperature.[9] Studies on the hydrolysis of benzyl hydrogen phthalate have shown that the reaction is subject to base catalysis.[5] The hydrolysis of 2-hydroxyethyl hydrogen phthalate would yield phthalic acid and ethylene glycol. Kinetic studies would be necessary to determine the precise rates of degradation under various pH and temperature conditions relevant to pharmaceutical processing and storage.

Caption: Hydrolysis of 2-hydroxyethyl hydrogen phthalate.

Experimental Protocols

Synthesis of 2-Hydroxyethyl Hydrogen Phthalate

A common method for the synthesis of 2-hydroxyethyl hydrogen phthalate involves the reaction of phthalic anhydride with ethylene glycol.

Reaction Scheme:

Caption: Synthesis of 2-hydroxyethyl hydrogen phthalate.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phthalic anhydride and ethylene glycol. For example, use 148 g (1 mole) of phthalic anhydride and 62 g (1 mole) of ethylene glycol.

-

Reaction: Heat the mixture in an oil bath at 110-115 °C for several hours (e.g., 12-15 hours).[10] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Work-up: After cooling, the reaction mixture, which consists of the desired monoester along with some diester and unreacted starting materials, can be purified.

-

Purification:

-

Dissolve the cooled mixture in a suitable solvent like diethyl ether.

-

Extract the solution with an aqueous sodium bicarbonate or sodium carbonate solution to separate the acidic 2-hydroxyethyl hydrogen phthalate from the neutral diester and unreacted ethylene glycol.[10]

-

Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 2-hydroxyethyl hydrogen phthalate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate.[1]

-

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification of 2-hydroxyethyl hydrogen phthalate in various matrices. While a specific monograph is not available, a general reverse-phase HPLC method can be developed based on methods for other phthalates.[11][12][13]

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[13]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Phthalates generally exhibit UV absorbance around 230-254 nm.[13]

-

Sample Preparation: Samples should be dissolved in a suitable solvent, filtered through a 0.45 µm filter, and injected into the HPLC system.

Workflow for HPLC Analysis:

Caption: General workflow for HPLC analysis.

Applications in Drug Development

Phthalates have a history of use in pharmaceutical formulations, primarily as plasticizers in film coatings.[2] The properties of 2-hydroxyethyl hydrogen phthalate make it a candidate for such applications.

Enteric Coatings

Enteric coatings are polymeric barriers applied to oral dosage forms to prevent their dissolution or disintegration in the acidic environment of the stomach.[14][15] These coatings are designed to dissolve in the higher pH of the small intestine, where the drug is intended to be released. Phthalate-based polymers, such as cellulose acetate phthalate (CAP) and polyvinyl acetate phthalate (PVAP), are commonly used for this purpose.[3] The carboxylic acid groups on the phthalate moieties remain protonated and insoluble at low pH but ionize and dissolve at higher pH. 2-Hydroxyethyl hydrogen phthalate, as a monomeric unit, exemplifies this pH-dependent solubility and could potentially be used in the development of new enteric coating polymers.

Prodrug Linkers

The structure of 2-hydroxyethyl hydrogen phthalate, containing both a carboxylic acid and a hydroxyl group, makes it a potential candidate for use as a linker in prodrug design. Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body.[16][17] The linker can be designed to be cleaved under specific physiological conditions, such as a change in pH or the presence of certain enzymes, to release the active drug at the target site. The ester and carboxylic acid functionalities of 2-hydroxyethyl hydrogen phthalate could be used to covalently attach to both a drug molecule and a carrier moiety, with one of the bonds being labile.

Conclusion

2-Hydroxyethyl hydrogen phthalate possesses a unique combination of physicochemical properties that make it a compound of interest for researchers and drug development professionals. Its pH-dependent solubility, driven by the carboxylic acid group, is a key feature that can be exploited in the design of enteric coatings and other drug delivery systems. A comprehensive understanding of its spectroscopic profile, solubility, and stability is essential for its effective application. The experimental protocols provided in this guide offer a starting point for the synthesis and analysis of this compound, enabling further research into its potential in pharmaceutical sciences. As with all excipients, a thorough evaluation of its safety and toxicological profile is necessary for any new application in drug products.[18]

References

Click to expand

-

Separation of (2-(Bis(2-hydroxyethyl)amino)ethyl) hydrogen phthalate on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 12, 2026, from [Link]

-

FDA Issues Final Guidance on Limiting the Use of Certain Phthalates as Excipients. (2012, December 21). Covington & Burling LLP. Retrieved January 12, 2026, from [Link]

-

Risk Assessment of Phthalates in Pharmaceuticals. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

A Kinetic and Modeling Study of Bis(2-hydroxyethyl) terephthalate (BHET) Hydrolysis Reaction Network | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Consumption of Phthalates Coated Pharmaceutical Tablets: An Unnoticed Threat. (2025, July 31). OMICS International. Retrieved January 12, 2026, from [Link]

-

Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

-

Method Development for Analysis A of Phthalates s by HPLC. (2003, November 5). OPUS Open Portal to University Scholarship. Retrieved January 12, 2026, from [Link]

-

Cas 17689-42-8,2-hydroxyethyl hydrogen phthalate - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

26:FTIR spectrum of bis-(2-hydroxy ethylePne )terephthalate BHET... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions. (2025, August 6). ARKIVOC. Retrieved January 12, 2026, from [Link]

-

Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (n.d.). Nature. Retrieved January 12, 2026, from [Link]

-

Bis(2-Hydroxyethyl) terephthalate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

sec.-Octyl Hydrogen Phthalate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Monoethyl phthalate | C10H10O4 | CID 75318. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Phthalic Acid | C8H6O4 | CID 1017. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. (2025, August 6). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Determination of Selected Phthalates in Some Commercial Cosmetic Products By HPLC-UV. (2020, June 30). PubMed. Retrieved January 12, 2026, from [Link]

-

Physical representation of phthalic and trimellitic acids. The pKa... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved January 12, 2026, from [Link]

-

Determination of Phthalate Esters by Positive Chemical Ionization MS with Retention-Time Locked GC. (2014, August 22). LCGC North America. Retrieved January 12, 2026, from [Link]

-

Phthalate side-chain structures and hydrolysis metabolism associated with steroidogenic effects in MLTC-1 Leydig cells. (2019, June 15). PubMed. Retrieved January 12, 2026, from [Link]

-

1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Recent Trends in Bioresponsive Linker Technologies of Prodrug-Based Self-Assembling Nanomaterials | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023, March 2). MDPI. Retrieved January 12, 2026, from [Link]

-

Bis(2-hydroxyethyl) phthalate, 2TMS - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Eudragit L/HPMCAS Blend Enteric-Coated Lansoprazole Pellets: Enhanced Drug Stability and Oral Bioavailability. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

- CN110590555A - Preparation method of bis(2-hydroxyethyl)terephthalate. (n.d.). Google Patents.

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Enteric Coated Drug Delivery System. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 12, 2026, from [Link]

- EP0156852A1 - Enteric film-coating compositions. (n.d.). Google Patents.

-

Toxicological Characterization of Phthalic Acid. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

FTIR spectra of the starting reagent (2-hydroxyethyl methacrylate) and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Does anyone have a synthetic procedure for 2-hydroxyethyl 4-hydroxybenzoate ?. (2014, December 8). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. (n.d.). EGUsphere. Retrieved January 12, 2026, from [Link]

-

Nonaqueous Enteric Coating Application of HPMC and Eudragit L100 on Hard Gelatin Capsules: Designed to Achieve. (2015, May 15). Journal of Applied Pharmaceutical Science. Retrieved January 12, 2026, from [Link]

-

A review on recent advances in enteric coating and enteric polymers. (2017, December 19). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 12, 2026, from [Link]

-

Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

(PDF) Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. (2021, February 14). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Medical Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

1 H NMR and 13 C NMR of bis(2-ethylheptyl) phthalate in CDCl3. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Monoethyl phthalate | C10H10O4 | CID 75318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bis(2-Hydroxyethyl) terephthalate - Wikipedia [en.wikipedia.org]

- 9. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Separation of (2-(Bis(2-hydroxyethyl)amino)ethyl) hydrogen phthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. opus.govst.edu [opus.govst.edu]

- 13. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. researchgate.net [researchgate.net]

- 17. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment [pubmed.ncbi.nlm.nih.gov]

- 18. Human Metabolome Database: Mass Spectrum (Electron Ionization) (HMDB0249068) [hmdb.ca]

The Structural Elucidation of 2-Hydroxyethyl Hydrogen Phthalate (CAS 17689-42-8): A Technical Guide

This technical guide provides a comprehensive walkthrough for the structural elucidation of 2-hydroxyethyl hydrogen phthalate (CAS 17689-42-8), a significant industrial chemical primarily used as a plasticizer and a precursor in polymer synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the detailed characterization of organic molecules. Herein, we will explore a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unambiguously determine the molecular structure of this compound.

Introduction to CAS 17689-42-8

2-Hydroxyethyl hydrogen phthalate is a monoester derivative of phthalic acid and ethylene glycol.[1] Its molecular formula is C10H10O5, and its structure contains a carboxylic acid, an ester, a primary alcohol, and an ortho-disubstituted benzene ring.[1] The elucidation of its structure serves as an excellent case study for the application of modern analytical techniques.

The synthesis of 2-hydroxyethyl hydrogen phthalate is typically achieved through the reaction of phthalic anhydride with ethylene glycol.[2] This reaction proceeds via the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

Analytical Workflow: A Strategic Approach

The structural elucidation of an unknown compound requires a logical and systematic workflow. For CAS 17689-42-8, our strategy will be as follows:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain initial structural insights from fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

1D NMR Spectroscopy (¹H and ¹³C): To determine the number and types of protons and carbons, and their immediate electronic environments.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and thus piece together the complete molecular structure.

Mass Spectrometry (MS) Analysis

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the ion source of the mass spectrometer.

-

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Data Interpretation

The EI mass spectrum of 2-hydroxyethyl hydrogen phthalate is expected to show a molecular ion peak (M⁺) at m/z 210, corresponding to the molecular weight of C10H10O5. A key fragmentation pattern for phthalate esters is the formation of a protonated phthalic anhydride ion at m/z 149. This highly stable fragment is a strong indicator of the phthalate core structure.

| m/z | Proposed Fragment | Structure |

| 210 | [M]⁺ (Molecular Ion) | C₁₀H₁₀O₅⁺ |

| 192 | [M - H₂O]⁺ | C₁₀H₈O₄⁺ |

| 165 | [M - OCH₂CH₂OH]⁺ | C₈H₅O₃⁺ |

| 149 | [Phthalic Anhydride + H]⁺ | C₈H₅O₃⁺ |

| 121 | [C₆H₅CO]⁺ | C₇H₅O⁺ |

| 104 | [C₇H₄O]⁺ | C₇H₄O⁺ |

| 76 | [C₆H₄]⁺ | C₆H₄⁺ |

Infrared (IR) Spectroscopy

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded by passing an IR beam through the ATR crystal, which is in contact with the sample.

Data Interpretation

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Carboxylic acid and Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| 1725-1700 | C=O stretch | Carboxylic acid |

| 1700-1680 | C=O stretch | Ester |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1300-1200 | C-O stretch | Ester and Carboxylic acid |

| 1100-1000 | C-O stretch | Alcohol |

| 750-700 | C-H bend | Ortho-disubstituted benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: NMR Sample Preparation and Analysis

-

Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | -COOH |

| ~7.9 | dd | 1H | Ar-H |

| ~7.7 | td | 1H | Ar-H |

| ~7.6 | td | 1H | Ar-H |

| ~7.5 | dd | 1H | Ar-H |

| ~4.4 | t | 2H | -COOCH₂- |

| ~3.9 | t | 2H | -CH₂OH |

| ~3.5 | br s | 1H | -OH |

¹³C NMR Data

The ¹³C NMR spectrum will indicate the number of different types of carbon atoms.

| Chemical Shift (ppm) | Assignment |

| ~168 | -COOH |

| ~167 | -COOR |

| ~133 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~131 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~65 | -COOCH₂- |

| ~61 | -CH₂OH |

2D NMR Correlation Analysis

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings, typically over two to three bonds.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons with their directly attached carbons.

| ¹H (ppm) | ¹³C (ppm) |

| ~7.9, 7.7, 7.6, 7.5 | ~132, 130, 129, 128 |

| ~4.4 | ~65 |

| ~3.9 | ~61 |

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

Final Structure Determination

By integrating the data from all analytical techniques, the structure of CAS 17689-42-8 can be unambiguously determined as 2-hydroxyethyl hydrogen phthalate.

-

MS confirms the molecular formula C₁₀H₁₀O₅.

-

IR identifies the presence of -OH (alcohol and carboxylic acid), C=O (ester and carboxylic acid), and an ortho-disubstituted aromatic ring.

-

¹H and ¹³C NMR provide the chemical environments and number of each type of proton and carbon.

-

COSY establishes the connectivity of the ethylene glycol fragment and the protons on the aromatic ring.

-

HSQC links the protons to their directly attached carbons.

-

HMBC confirms the connection of the ester group to the aromatic ring and the ethylene glycol moiety, and the carboxylic acid group to the aromatic ring.

The collective evidence from these techniques provides a self-validating system for the structural elucidation of 2-hydroxyethyl hydrogen phthalate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66539, Bis(2-hydroxyethyl) phthalate. Retrieved from [Link]

-

ChemBK. (n.d.). 2-hydroxyethyl hydrogen phthalate. Retrieved from [Link]

-

NIST. (n.d.). Phthalic acid, monoethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2014). Where does the characteristic peak for phtalic acid diethyl ester at m/z 149 originate?. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

ResearchGate. (2023). How to predict IR Spectra?. Retrieved from [Link]

-

Caveman Chemistry. (n.d.). 28.3. Polyesters. Retrieved from [Link]

- Google Patents. (n.d.). Ethylene glycol phthalate.

-

LookChem. (n.d.). Cas 17689-42-8,2-hydroxyethyl hydrogen phthalate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid from Phthalic Anhydride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid, a significant chemical intermediate. The synthesis is achieved through the ring-opening reaction of phthalic anhydride with ethylene glycol. This document will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that influence the reaction's yield and purity. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

This compound is a bifunctional molecule featuring both a carboxylic acid and a primary alcohol. This unique structure makes it a valuable building block in the synthesis of a variety of more complex molecules, including polyesters and specialized polymers.[1][] Its derivatives are also explored in medicinal chemistry. The synthesis from phthalic anhydride and ethylene glycol is a classic example of a ring-opening esterification reaction, a fundamental process in organic chemistry.[3][4]

The reaction is initiated by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a monoester with a free carboxylic acid group and a free hydroxyl group.

Chemical Principles

The core of this synthesis lies in the reactivity of the cyclic anhydride. The carbonyl groups in phthalic anhydride are electrophilic and susceptible to attack by nucleophiles, such as the hydroxyl groups of ethylene glycol. The reaction proceeds without the need for a catalyst, although one can be used to increase the reaction rate. The process is a condensation reaction where no small molecule, like water, is eliminated in the initial ring-opening step.

Reaction Mechanism

The reaction between phthalic anhydride and ethylene glycol proceeds through a nucleophilic acyl substitution mechanism.

Step 1: Nucleophilic Attack The reaction commences with the lone pair of electrons on one of the oxygen atoms of the ethylene glycol molecule attacking one of the electrophilic carbonyl carbons of the phthalic anhydride molecule.

Step 2: Tetrahedral Intermediate Formation This attack results in the formation of a transient tetrahedral intermediate.

Step 3: Ring Opening The tetrahedral intermediate then collapses, leading to the opening of the anhydride ring. The electrons from the oxygen-carbonyl carbon bond shift to the other carbonyl oxygen, which then abstracts a proton from the protonated hydroxyl group of the ethylene glycol moiety.

Step 4: Product Formation This results in the formation of the final product, this compound, which contains both a carboxylic acid group and a hydroxyl group.

Below is a diagram illustrating the workflow of this synthesis.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 85-44-9 | White solid, skin and respiratory irritant.[5] |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 107-21-1 | Colorless liquid, toxic if ingested.[5] |

| Sodium Acetate (optional catalyst) | C₂H₃NaO₂ | 82.03 | 127-09-3 | White hygroscopic powder. |

Step-by-Step Procedure

-

Preparation : In a clean, dry round-bottom flask, place 14.8 g (0.1 mol) of phthalic anhydride.

-

Addition of Ethylene Glycol : To the flask, add 6.2 g (0.1 mol) of ethylene glycol. For a catalyzed reaction, 0.1 g of anhydrous sodium acetate can also be added at this stage.[5]

-

Reaction Setup : Clamp the flask and place it in a heating mantle. It is advisable to heat the entire tube to prevent condensation of any water produced from potential side reactions.[4]

-

Heating : Gently heat the mixture with stirring. The phthalic anhydride will begin to melt and dissolve in the ethylene glycol.[4]

-

Reaction Progression : Continue heating gently for approximately 3-5 minutes after the solution appears to boil.[5] Avoid overheating, which can lead to the formation of polyesters and other byproducts.

-

Cooling and Solidification : After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product will solidify upon cooling.

-

Purification (Optional) : The resulting solid can be recrystallized from a suitable solvent, such as toluene, to obtain a purer product.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Melting Point : The melting point of the purified product should be determined and compared with the literature value.

-

Infrared (IR) Spectroscopy : The IR spectrum should show a broad absorption band for the carboxylic acid O-H stretch, a sharp peak for the ester C=O stretch, and another for the carboxylic acid C=O stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

Safety and Handling

-

Phthalic Anhydride : It is a skin and respiratory irritant and is toxic if ingested.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Ethylene Glycol : It is toxic by ingestion and inhalation.[5] A lethal dose is approximately 100 mL.[5] Avoid contact with skin and eyes, and do not ingest.

Conclusion

The synthesis of this compound from phthalic anhydride and ethylene glycol is a straightforward and efficient method for producing this valuable chemical intermediate. The reaction proceeds via a nucleophilic ring-opening mechanism and can be performed with or without a catalyst. By carefully controlling the reaction conditions, a high yield of the desired product can be obtained. The bifunctional nature of the product makes it a versatile starting material for further chemical transformations, particularly in polymer chemistry.

References

-

Study.com. (n.d.). Write an equation for the reaction of one molecule of ethylene glycol with one molecule of phthalic anhydride. Retrieved from [Link]

-

Chemcess. (2024, November 9). Phthalic Anhydride: Properties, Reactions, Production And Uses. Retrieved from [Link]

-

Caveman Chemistry. (n.d.). 28.3. Retrieved from [Link]

-

Chegg.com. (2023, April 3). Solved Phthalic anhydride reacts with ethylene glycol to. Retrieved from [Link]

-

Terrific Science. (n.d.). 12 Condensation Polymerization: Preparation of Two Types of Polyesters. Retrieved from [Link]

-

PubChem. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-Carboxyethylcarbonyloxy)ethyl acrylate. Retrieved from [Link]

- Google Patents. (n.d.). Ethylene glycol phthalate - US1946202A.

-

Polymer Chemistry (RSC Publishing). (n.d.). Alternating ring-opening copolymerization of phthalic anhydride with epoxides catalysed by salophen chromium(iii) complexes. An effect of substituents in salophen ligands. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 2-((2-Hydroxyethoxy)carbonyl)benzoic Acid

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-((2-Hydroxyethoxy)carbonyl)benzoic acid (CAS 17689-42-8), a significant building block in polymer and medicinal chemistry. While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule.

Molecular Structure and Functional Groups

This compound is a bifunctional molecule featuring a carboxylic acid group and a hydroxyethyl ester attached to a benzene ring in an ortho substitution pattern. Understanding the interplay of these functional groups is paramount to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethylene glycol moiety, the carboxylic acid proton, and the hydroxyl proton. The ortho-substitution on the benzene ring will result in a complex splitting pattern for the aromatic protons.

Experimental Protocol (Typical):

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shift of labile protons (e.g., -COOH and -OH). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow down the exchange of acidic protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and appear as a broad singlet due to hydrogen bonding and exchange.[1] |

| ~7.9 - 7.5 | Multiplet | 4H | Ar-H | The four protons on the benzene ring will exhibit complex splitting patterns due to their ortho, meta, and para relationships. The protons adjacent to the electron-withdrawing carbonyl groups will be the most deshielded. |

| ~4.8 | Singlet (broad) | 1H | -OH | The hydroxyl proton's chemical shift is variable and depends on concentration, temperature, and solvent. It is often a broad singlet. |

| ~4.4 | Triplet | 2H | -COO-CH₂- | These protons are adjacent to the electron-withdrawing ester oxygen, causing a downfield shift. They will be split by the adjacent -CH₂-OH protons. |

| ~3.8 | Triplet | 2H | -CH₂-OH | These protons are adjacent to the hydroxyl group and will be shifted downfield, though less so than the ester-linked methylene protons. They will be split by the adjacent -COO-CH₂- protons. |

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of two carbonyl carbons and an aromatic ring, the spectrum will span a wide range of chemical shifts.

Experimental Protocol (Typical):

-

Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Longer acquisition times may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | -C OOH | The carboxylic acid carbonyl carbon is typically found in this region.[2] |

| ~166 | -C OO- | The ester carbonyl carbon is also highly deshielded. |

| ~134 - 128 | Ar-C | The aromatic carbons will appear in this characteristic range. The carbons attached to the carbonyl groups will be the most downfield. |

| ~66 | -COO-C H₂- | The carbon attached to the ester oxygen is shifted downfield. |

| ~61 | -C H₂-OH | The carbon bearing the hydroxyl group is also deshielded. |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in this compound. The presence of two carbonyl groups (acid and ester) and two hydroxyl groups (acid and alcohol) will lead to characteristic absorption bands.

Experimental Protocol (Typical):

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | The O-H stretch of a carboxylic acid is very broad due to strong hydrogen bonding.[3] |

| ~3400 | Broad | O-H stretch (Alcohol) | The hydroxyl group of the ethylene glycol moiety will also show a broad O-H stretching band. |

| ~1720 | Strong | C=O stretch (Ester) | The ester carbonyl stretch is typically found at a slightly higher wavenumber than the acid carbonyl. |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) | The carboxylic acid carbonyl stretch is a strong, sharp peak.[3] |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic) | These absorptions are characteristic of the benzene ring. |

| ~1300 - 1200 | Strong | C-O stretch (Ester and Acid) | Strong C-O stretching bands are expected for both the ester and carboxylic acid groups. |

graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];subgraph "Sample_Preparation" { A [label="Weigh Sample"]; B [label="Dissolve in\nDeuterated Solvent (NMR)\nor Prepare KBr Pellet (IR)"]; A -> B; }

subgraph "Spectroscopic_Analysis" { C [label="NMR Spectrometer"]; D [label="IR Spectrometer"]; E [label="Mass Spectrometer"];

B -> C; B -> D; A -> E;}

subgraph "Data_Processing_and_Interpretation" { F [label="Fourier Transform\nand Phasing"]; G [label="Peak Picking and\nIntegration"]; H [label="Spectral Interpretation\nand Structure Elucidation"];

C -> F -> G -> H; D -> H; E -> H;

} }

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique that would likely cause significant fragmentation.

Experimental Protocol (Typical):

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionize the sample using a suitable method (e.g., Electron Ionization or Electrospray Ionization).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data (EI):

| m/z | Possible Fragment | Rationale |

| 210 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₀H₁₀O₅). |

| 192 | [M - H₂O]⁺ | Loss of a water molecule from the molecular ion. |

| 165 | [M - OCH₂CH₂OH]⁺ | Cleavage of the ester side chain. |

| 149 | [C₈H₅O₃]⁺ | A common fragment in phthalate esters, corresponding to the protonated phthalic anhydride structure.[4] |

| 121 | [C₇H₅O₂]⁺ | Loss of CO₂ from the [M - OCH₂CH₂OH]⁺ fragment. |

| 45 | [CH₂CH₂OH]⁺ | The hydroxyethyl fragment. |

Synthesis and Purity Considerations

This compound is typically synthesized by the reaction of phthalic anhydride with ethylene glycol.[5] The reaction conditions can influence the product distribution, and potential impurities could include unreacted starting materials, the di-esterified product, or polymeric side products. Spectroscopic analysis is crucial for confirming the structure of the desired mono-ester and assessing its purity.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and comparison with structurally related compounds. These data serve as a valuable reference for researchers working with this molecule, aiding in its identification, characterization, and quality control. Experimental verification of these predictions is encouraged for definitive structural confirmation.

References

-

Restek. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Available at: [Link]

-

NIST Chemistry WebBook. Welcome to the NIST WebBook. Available at: [Link]

-

LookChem. Cas 17689-42-8,2-hydroxyethyl hydrogen phthalate. Available at: [Link]

-

NIST Chemistry WebBook. General Information. Available at: [Link]

-

2a biotech. Products. Available at: [Link]

-

NIST Chemistry WebBook. A Guide to the NIST Chemistry WebBook. Available at: [Link]

-

Next Peptide. 17689-42-8 | 2-[(2-Hydroxyethoxy)carbonyl]benzoic acid. Available at: [Link]

-

SpectraBase. Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. Available at: [Link]

-

NIST Chemistry WebBook. Frequently Asked Questions. Available at: [Link]

-

NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. Available at: [Link]

-

SpectraBase. 2-(2-Hydroxyethoxy)benzoic acid - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

PubChem. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Available at: [Link]

-

NIST Chemistry WebBook. Benzoic acid, 2-ethoxy-. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available at: [Link]

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Available at: [Link]

-

PubChem. 2-((2-Ethoxyethoxy)carbonyl)benzoic acid. Available at: [Link]

-

PubChem. 2-((2-Butoxyethoxy)carbonyl)benzoic acid. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

- Google Patents. Ethylene glycol phthalate - US1946202A.

Sources

solubility of phthalic acid mono(2-hydroxyethyl) ester in organic solvents

An In-Depth Technical Guide to the Solubility of Phthalic Acid Mono(2-hydroxyethyl) Ester in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of phthalic acid mono(2-hydroxyethyl) ester. Designed for researchers, scientists, and professionals in drug development, it delves into the physicochemical properties of the molecule, the theoretical principles governing its solubility, and practical, field-proven methodologies for empirical solubility determination.

Executive Summary

Phthalic acid mono(2-hydroxyethyl) ester is a compound of interest in various industrial and pharmaceutical applications, including as a plasticizer and a precursor in chemical synthesis.[1] Understanding its solubility in different organic solvents is critical for process development, formulation, purification, and analytical method development. This document provides a foundational understanding of its expected solubility behavior and equips the user with the necessary protocols to determine its solubility in any given solvent system.

Physicochemical Characterization of the Solute

A molecule's structure dictates its properties and, consequently, its function and behavior in different chemical environments. Phthalic acid mono(2-hydroxyethyl) ester (MHE) is a bifunctional molecule with the chemical formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2]

Table 1: Key Physicochemical Properties of Phthalic Acid Mono(2-hydroxyethyl) Ester

| Property | Value/Description | Source(s) |

| Chemical Name | 2-Hydroxyethyl hydrogen phthalate | [1] |

| CAS Number | 17689-42-8 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |

| Molecular Weight | 210.18 g/mol | [1][2] |

| Appearance | Colorless solid | [1] |

| Boiling Point | 428.3°C at 760 mmHg | [1] |

| Density | 1.365 g/cm³ | [1][2] |

Its structure contains several key functional groups that dictate its solubility:

-

Aromatic Ring: The rigid, nonpolar benzene ring contributes to hydrophobic interactions.

-

Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. It can also deprotonate in the presence of a base, forming a highly polar carboxylate salt.

-

Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.[3]

-

Hydroxyl Group (-OH): The terminal hydroxyl group is polar and is a strong hydrogen bond donor and acceptor.

The presence of both polar (carboxylic acid, hydroxyl, ester) and nonpolar (aromatic ring) regions makes MHE an amphiphilic molecule. This duality is the primary determinant of its solubility across a spectrum of organic solvents.

Caption: Molecular structure of phthalic acid mono(2-hydroxyethyl) ester highlighting its key functional groups.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be soluble in one another. Phthalate esters are generally hydrophobic and thus poorly soluble in water, but are soluble in organic solvents and oils.[4] MHE's unique structure with its multiple polar functional groups, however, suggests a more nuanced behavior.

The key intermolecular forces at play are:

-

Hydrogen Bonding: The carboxylic acid and hydroxyl groups of MHE can donate hydrogen bonds, while the carbonyl oxygens of the ester and carboxylic acid, as well as the hydroxyl oxygen, can accept them. Solvents that are strong hydrogen bond donors/acceptors (e.g., alcohols, acetic acid) will interact favorably.

-

Dipole-Dipole Interactions: The polar C=O and C-O bonds in the ester and carboxylic acid groups, and the C-O and O-H bonds in the hydroxyethyl chain, create permanent dipoles that can interact with other polar solvent molecules (e.g., acetone, ethyl acetate).

-

Van der Waals Forces (London Dispersion Forces): The entire molecule, particularly the aromatic ring, exhibits these weak, temporary forces. They are the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions determines solubility. For MHE, a solvent must effectively solvate both the polar functional groups and the nonpolar aromatic ring.

Predicted Solubility in Common Organic Solvents

Table 2: Predicted Solubility of Phthalic Acid Mono(2-hydroxyethyl) Ester in Various Organic Solvents

| Solvent | Solvent Class | Key Interactions with MHE | Predicted Solubility |

| Methanol/Ethanol | Polar Protic | Strong H-bonding with -OH and -COOH groups. Good dipole-dipole interactions. | High |

| Acetone | Polar Aprotic | Strong dipole-dipole interactions. H-bond acceptor for MHE's -OH and -COOH. | High |

| Ethyl Acetate | Polar Aprotic | Good dipole-dipole and H-bond acceptor capabilities. | Moderate to High |

| Tetrahydrofuran (THF) | Polar Aprotic | H-bond acceptor. Can solvate both polar and nonpolar regions. | Moderate to High |

| Dichloromethane | Polar Aprotic | Dipole-dipole interactions. Less effective at H-bonding. | Moderate |

| Toluene | Nonpolar Aromatic | Van der Waals forces with the aromatic ring. Poor interaction with polar groups. | Low to Moderate |

| Hexane | Nonpolar Aliphatic | Van der Waals forces only. Cannot effectively solvate the polar groups. | Low / Insoluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very strong H-bond acceptor and highly polar. | Very High |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining thermodynamic equilibrium solubility is the shake-flask method.[5][6] This protocol provides a self-validating system for generating accurate solubility data.

Principle

An excess amount of the solid solute (MHE) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated supernatant is determined analytically.[5]

Materials and Equipment

-

Phthalic acid mono(2-hydroxyethyl) ester (solid)

-

Solvent of interest

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of MHE to a series of vials. The key is to ensure a solid phase remains at the end of the experiment. As a starting point, add approximately 20-50 mg of MHE to 2-5 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a defined period. An equilibration time of 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step is critical to prevent solid carryover.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of MHE.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

Caption: Standard workflow for the Shake-Flask solubility determination method.

Method Validation and Trustworthiness

To ensure the trustworthiness of the generated data:

-

Time to Equilibrium: Perform a time-course study (e.g., sampling at 24, 48, and 72 hours) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.[5]

-

Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to confirm that no phase transformation or solvation has occurred during the equilibration process.[5]

-

Replicates: Run each experiment in triplicate to assess the precision of the method.

Conclusion

Phthalic acid mono(2-hydroxyethyl) ester is an amphiphilic molecule with both polar, hydrogen-bonding functional groups and a nonpolar aromatic core. This structure dictates a high solubility in polar organic solvents like alcohols and acetone, moderate solubility in solvents of intermediate polarity, and low solubility in nonpolar aliphatic solvents like hexane. For researchers and drug development professionals requiring precise quantitative data, the Shake-Flask method provides a robust and reliable experimental framework. By combining theoretical understanding with rigorous experimental practice, the solubility of this compound can be accurately characterized to support a wide range of scientific and industrial applications.

References

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Online discussion].

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PubChem. Mono(2-(2-hydroxyethyl)hexyl) phthalate. National Center for Biotechnology Information.

- Guidechem. 2-hydroxyethyl hydrogen phthalate 17689-42-8.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Scribd. Ester Solubility and Preparation Lab Report.

- National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note.

- AIP Publishing. (2010, June 7). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters.

- Chemsrc. mono(2-methoxyethyl) phthalate | CAS#:16501-01-2.

- ChemBK. 2-hydroxyethyl hydrogen phthalate.

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

- PubMed Central (PMC). (2021, July 16). Phthalic Acid Esters: Natural Sources and Biological Activities.

- Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- LookChem. Cas 17689-42-8, 2-hydroxyethyl hydrogen phthalate.

Sources

An In-depth Technical Guide to the Theoretical Modeling of 2-Hydroxyethyl Hydrogen Phthalate

Foreword: Bridging the Gap Between Theory and Application

In the intricate landscape of chemical research and drug development, 2-hydroxyethyl hydrogen phthalate (HEHP) presents a molecule of significant interest. As a monoester of phthalic acid, it serves not only as a crucial intermediate in chemical synthesis but also as a subject of study due to the broader toxicological and environmental implications of phthalates.[1][2][3][4] Understanding its molecular behavior—how it contorts, interacts, and reacts—is paramount for predicting its physicochemical properties, biological activity, and environmental fate.

This guide moves beyond a mere recitation of facts to provide a cohesive, in-depth framework for the theoretical modeling of HEHP. As a Senior Application Scientist, my objective is to illuminate the causality behind computational choices, ensuring that each step is not just a procedure but a logical progression toward a validated, predictive model. We will explore the core techniques of quantum mechanics and molecular dynamics, not as abstract theories, but as powerful tools to dissect and predict the behavior of this versatile molecule. This document is designed for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to accelerate their research and development efforts.

Foundational Physicochemical & Structural Profile of HEHP

Before embarking on theoretical modeling, a comprehensive understanding of the molecule's fundamental properties is essential. These experimental and predicted values serve as the initial benchmarks for validating our computational models.

2-Hydroxyethyl hydrogen phthalate (CAS: 17689-42-8) is a phthalate monoester characterized by a benzene ring with adjacent carboxylic acid and ester functional groups.[2] The ester side chain contains a terminal hydroxyl group, which imparts distinct properties of polarity and hydrogen bonding potential.

Table 1: Physicochemical Properties of 2-Hydroxyethyl Hydrogen Phthalate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | [2][5] |

| Molecular Weight | 210.18 g/mol | [3][5] |

| Density | 1.365 g/cm³ (Predicted) | [2][5] |

| Boiling Point | 428.3 °C at 760 mmHg | [2][3] |

| Flash Point | 173.8 °C | [2][3] |

| Vapor Pressure | 4.26E-08 mmHg at 25°C | [2] |

| Refractive Index | 1.578 | [2][3] |

These properties, particularly those related to polarity and potential for hydrogen bonding, suggest that both intramolecular and intermolecular interactions will play a significant role in the molecule's behavior, a key consideration for our modeling strategy.

Quantum Chemical Modeling: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for probing the electronic properties of a molecule.[6] These methods allow us to understand the molecule's intrinsic stability, reactivity, and spectroscopic signatures from first principles.

The Rationale Behind Method Selection